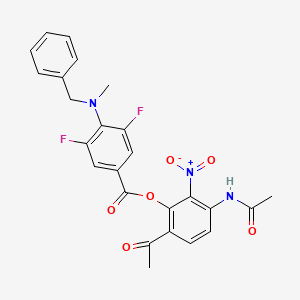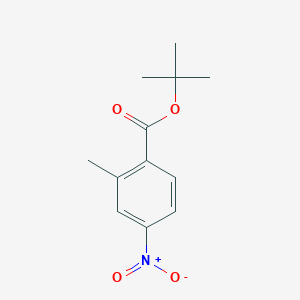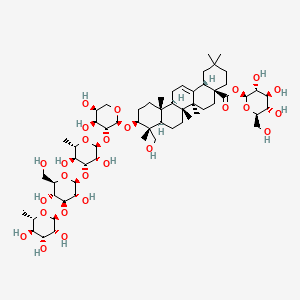
Japondipsaponin E1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Japondipsaponin E1 is a triterpenoid saponin isolated from the roots of Dipsacus japonicus Miq. This compound is known for its complex structure, which includes multiple sugar moieties. It has been studied for its various biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Japondipsaponin E1 is typically isolated from the ethanolic extract of the roots of Dipsacus japonicus Miq. The extraction process involves several steps, including solvent extraction, purification, and structural elucidation using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale extraction and purification methods.
Análisis De Reacciones Químicas
Types of Reactions
Japondipsaponin E1 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis can be used to break down the glycosidic bonds in this compound, resulting in the formation of aglycones and sugar moieties.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the molecule.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone, typically using glycosyl donors and catalysts under controlled conditions.
Major Products Formed
The major products formed from these reactions include various aglycones and glycosylated derivatives, which can exhibit different biological activities compared to the parent compound.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the structure-activity relationships of triterpenoid saponins.
Biology: Japondipsaponin E1 has shown potential in modulating biological pathways and cellular processes.
Industry: The compound’s unique structure and biological activities make it a candidate for developing new pharmaceuticals and nutraceuticals.
Mecanismo De Acción
Japondipsaponin E1 exerts its effects through various molecular targets and pathways. It interacts with cell membrane components, modulates signaling pathways, and influences gene expression. The compound’s ability to induce apoptosis and inhibit cell proliferation is particularly relevant in cancer research .
Comparación Con Compuestos Similares
Japondipsaponin E1 is unique due to its specific sugar moieties and triterpenoid backbone. Similar compounds include other triterpenoid saponins such as saponin XII and akebia saponin D. These compounds share structural similarities but differ in their biological activities and therapeutic potential .
List of Similar Compounds
- Saponin XII
- Akebia saponin D
- Theasaponin E1
- Assamsaponin A
This compound stands out due to its unique combination of sugars and its specific biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C59H96O26 |
|---|---|
Peso molecular |
1221.4 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C59H96O26/c1-24-34(64)39(69)41(71)48(77-24)83-46-38(68)30(21-61)80-51(44(46)74)82-45-35(65)25(2)78-50(43(45)73)84-47-36(66)28(63)22-76-52(47)81-33-12-13-55(5)31(56(33,6)23-62)11-14-58(8)32(55)10-9-26-27-19-54(3,4)15-17-59(27,18-16-57(26,58)7)53(75)85-49-42(72)40(70)37(67)29(20-60)79-49/h9,24-25,27-52,60-74H,10-23H2,1-8H3/t24-,25-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46-,47+,48-,49-,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1 |
Clave InChI |
PBZLWDJLELZIJE-NPVALFJQSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@H]([C@@H]3O)O[C@@H]4[C@H]([C@H](CO[C@H]4O[C@H]5CC[C@]6([C@H]([C@]5(C)CO)CC[C@@]7([C@@H]6CC=C8[C@]7(CC[C@@]9([C@H]8CC(CC9)(C)C)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)C)O)O)C)O)CO)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(COC4OC5CCC6(C(C5(C)CO)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)O)O)C)O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147025.png)
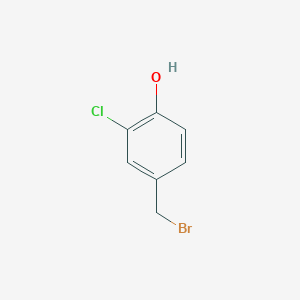
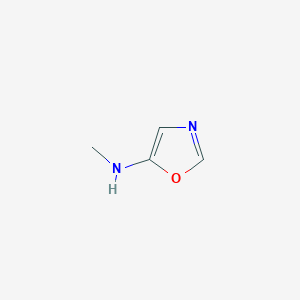
amine](/img/structure/B15147044.png)

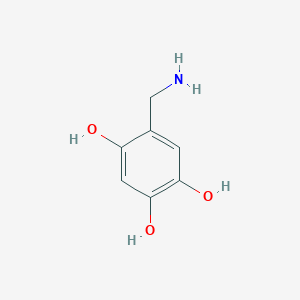
![(2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B15147068.png)
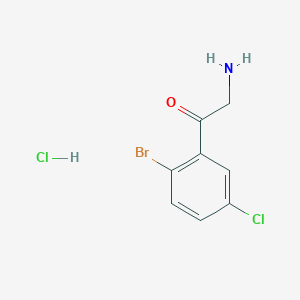
![5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)
![2-[2,4-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B15147087.png)
